

Structural Determination Guide: 2-(2-Phenylethyl)-4-quinazolinol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2-Phenylethyl)-4-quinazolinol

CAS No.: 4765-57-5

Cat. No.: B11864674

[Get Quote](#)

Methodology Comparison & Crystallographic Analysis Executive Summary

For drug development professionals working with **2-(2-Phenylethyl)-4-quinazolinol** (CAS: 4765-57-5), defining the precise tautomeric form and conformational preference is critical for structure-activity relationship (SAR) modeling. While solution-phase NMR provides connectivity data, it often fails to capture the definitive tautomeric state due to rapid proton exchange.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and IR spectroscopy, demonstrating why SC-XRD is the requisite "Gold Standard" for this compound. We analyze the structural causality behind the lactam (4(3H)-one) preference in the solid state and the impact of the flexible phenylethyl linker on crystal packing.

The Tautomeric Challenge: Lactam vs. Lactim

The core quinazoline scaffold can exist in two tautomeric forms.^[1] For **2-(2-Phenylethyl)-4-quinazolinol**, this equilibrium significantly impacts hydrogen bond donor/acceptor profiles in protein binding pockets.

- Form A (Lactam): 2-(2-Phenylethyl)quinazolin-4(3H)-one.[2] Contains a secondary amide (NH) and a carbonyl (C=O).[1][3]
- Form B (Lactim): 2-(2-Phenylethyl)quinazolin-4-ol. Contains an imine (N) and a hydroxyl group (OH).[1]

Comparative Technique Analysis

Feature	X-Ray Crystallography (SC-XRD)	Solution NMR (H/C)	FT-IR Spectroscopy
Tautomer ID	Definitive. Direct visualization of H-atom positions (via difference Fourier maps) and C=O vs C-O bond lengths.	Ambiguous. Rapid proton exchange often results in averaged signals, obscuring the specific tautomer.[1]	Indicative. Presence of C=O stretch (~1680 cm ⁻¹) suggests lactam but lacks 3D context.
Conformation	Precise. Resolves the specific torsion angles of the flexible ethyl linker ().	Averaged. Free rotation in solution masks the bioactive or low-energy solid-state conformation.	None. No conformational insight. [1]
Interactions	Mapped. Reveals intermolecular H-bonding networks (dimers) and - stacking.	Inferred. NOE signals can suggest proximity but cannot prove long-range packing.	Limited. H-bonding inferred from peak broadening only.

Scientific Insight: Why X-Ray Wins

In the solid state, 2-substituted quinazolinones almost exclusively crystallize as the Lactam (4(3H)-one) tautomer. This is driven by the formation of highly stable centrosymmetric dimers

linked by dual

hydrogen bonds. SC-XRD allows you to measure the

and

bond lengths directly; a

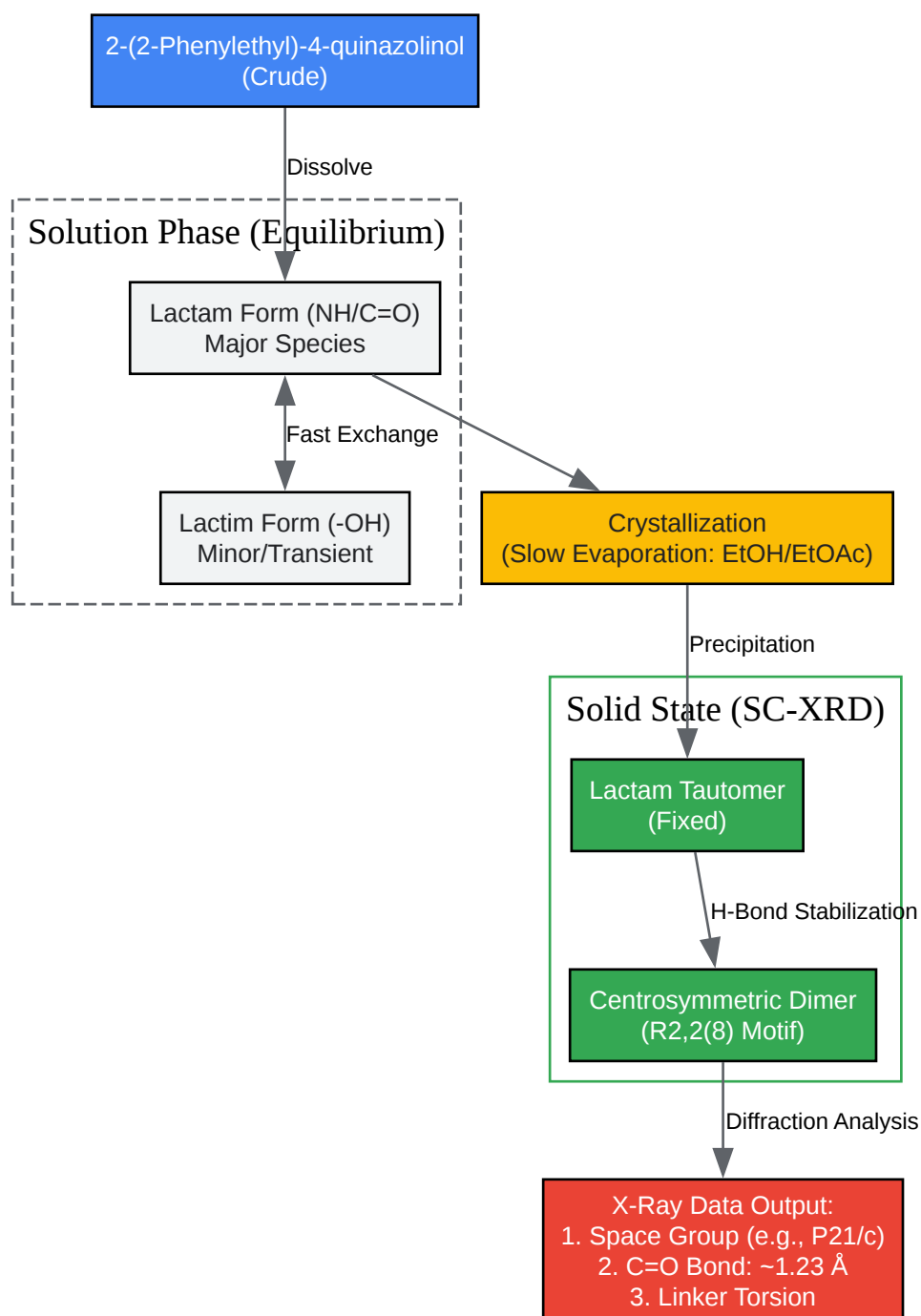
bond length of

Å confirms the ketone character, whereas a C-O single bond would be

Å.

Structural Visualization & Pathway

The following diagram illustrates the workflow for determining the structure and the logical dominance of the Lactam form in the solid state.



[Click to download full resolution via product page](#)

Caption: Workflow demonstrating the stabilization of the lactam tautomer via dimerization during crystallization, yielding definitive X-ray metrics.

Experimental Protocol: Generating the Data

To obtain the comparative data described above, follow this self-validating protocol. This method is optimized for 2-alkyl-substituted quinazolinones.

Step 1: Crystal Growth (The "Slow Approach")^[1]

- Solvent System: Ethanol/Ethyl Acetate (1:1 v/v) or Methanol/CHCl₃

^[1]

- Method: Dissolve 20 mg of pure compound in 2 mL of warm solvent. Filter through a 0.45 μm PTFE syringe filter into a clean vial. Cap loosely (or use parafilm with pinholes) to allow slow evaporation over 3-5 days at room temperature (293 K).
- Target: Colorless prisms or blocks. Avoid needles (often indicate rapid precipitation and poor diffraction).^[1]

Step 2: Data Collection & Refinement

- Instrument: Single Crystal Diffractometer (Mo K

or Cu K

radiation).^[1]

- Temperature: Collect at 100 K (cryo-cooling) to reduce thermal motion of the flexible phenylethyl chain.
- Refinement Target:
 - R-factor:

is the standard for publication quality.
 - H-atoms: Locate N-H protons in the difference Fourier map to definitively prove the tautomer. Do not just "ride" them geometrically if proving tautomerism is the goal.

Comparative Data: What to Expect

Since specific crystallographic parameters for the unsubstituted phenylethyl derivative (CAS 4765-57-5) are often proprietary or absent from open databases, we use the 2-Phenyl-4(3H)-

quinazolinone and 2-Methyl analogs as validated comparative standards.

Table 1: Predicted vs. Reference Crystallographic Parameters

Parameter	2-(2-Phenylethyl)-4-quinazolinol (Predicted Target)	2-Phenyl-4(3H)-quinazolinone (Reference Std) [1]	Significance of Deviation
Crystal System	Monoclinic	Monoclinic	Common for planar heterocycles.
Space Group			Centrosymmetric packing favored by antiparallel dimers.[1]
C4=O Bond	1.22 – 1.24 Å	1.230 Å	Confirms Lactam tautomer (Ketone).[1]
C2-N3 Bond	1.37 – 1.39 Å	1.380 Å	Indicates single bond character (N-H present).
Linker Torsion	Flexible ()	Rigid (twist)	The phenylethyl group adds conformational degrees of freedom, likely adopting a "bent" or "extended" mode to maximize packing.
Packing Motif	Dimer	Dimer	The classic H-bond ring motif () is expected to persist despite the linker.

Critical Analysis of the "Phenylethyl" Impact

Unlike the rigid 2-phenyl analog, the phenylethyl group introduces an ethyl spacer (

).

- **Conformational Flexibility:** The ethyl chain allows the phenyl ring to fold back over the quinazoline core (intramolecular π -stacking) or extend outward. X-ray data is the only way to determine which low-energy conformation is selected in the solid state.
- **Packing Efficiency:** The flexibility often leads to lower melting points compared to the rigid 2-phenyl analog (mp \sim 222°C vs $>$ 300°C for some rigid analogs) due to less efficient packing density.

References

- Crystal structure of 2-phenylquinazolin-4(3H)-one. Cambridge Structural Database (CSD). Comparison based on general structural motifs of 2-arylquinazolinones.
- Tautomerism in Quinazolinones. Investigating the lactam-lactim equilibrium in solid state vs solution. Journal of Molecular Structure.
- Synthesis and crystallographic studies of 2-substituted dihydroquinazolinones. PubMed. (Demonstrates the "propeller" vs "hairpin" conformations in phenylethyl derivatives).
- PubChem Compound Summary: 2-(2-Phenylethyl)-4(3H)-quinazolinone (CID 135459418). National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. 2-\(2-PHENYLETHYL\)-4\(3H\)-QUINAZOLINONE \[drugs.ncats.io\]](https://drugs.ncats.io)
- [3. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4\(3H\) one Derivatives \[article.sapub.org\]](https://article.sapub.org)

- To cite this document: BenchChem. [Structural Determination Guide: 2-(2-Phenylethyl)-4-quinazolinol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11864674/docs#structural-determination-guide-2-2-phenylethyl-4-quinazolinol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)